molecular formula C11H13NO2 B13132502 8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Cat. No.: B13132502
M. Wt: 191.23 g/mol
InChI Key: PBUUJSPZLYLIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with a hydroxyl group and a methyl group attached to specific positions on the ring system. Benzazepines are known for their diverse biological activities and have been studied for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol . The reaction mixture is refluxed, and the desired product is obtained after precipitation, washing, and drying.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

8-hydroxy-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C11H13NO2/c1-12-10-7-9(13)6-5-8(10)3-2-4-11(12)14/h5-7,13H,2-4H2,1H3

InChI Key

PBUUJSPZLYLIKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC2=C1C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.